molecular formula C16H14N4O B12498595 [2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile

[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile

Cat. No.: B12498595
M. Wt: 278.31 g/mol
InChI Key: DTHGIUZWWSTBLD-UHFFFAOYSA-N
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Description

2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 2,4-dimethylphenyl group and an acetonitrile moiety

Preparation Methods

The synthesis of 2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of the 2,4-dimethylphenyl group: This step often involves a substitution reaction where the pyrazolo[1,5-a]pyrazine core is reacted with a 2,4-dimethylphenyl halide in the presence of a base.

    Attachment of the acetonitrile moiety: This can be accomplished through nucleophilic substitution reactions where the intermediate compound is treated with acetonitrile under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of targeting specific enzymes involved in disease pathways.

    Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile involves its interaction with specific molecular targets. For example, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and the presence of additional functional groups.

    Imidazo[1,5-a]pyrazines: These compounds have an imidazole ring fused to a pyrazine ring, offering different chemical and biological properties.

    Triazolothienopyrimidines: These compounds contain a triazole ring fused to a thienopyrimidine core, providing unique pharmacological activities.

The uniqueness of 2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile lies in its specific substitution pattern and the presence of the acetonitrile moiety, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile

InChI

InChI=1S/C16H14N4O/c1-11-3-4-13(12(2)9-11)14-10-15-16(21)19(6-5-17)7-8-20(15)18-14/h3-4,7-10H,6H2,1-2H3

InChI Key

DTHGIUZWWSTBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC#N)C

Origin of Product

United States

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